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molecular formula C9H8F4O2 B8427409 (4-Fluoro-2-hydroxymethyl-5-trifluoromethyl-phenyl)-methanol

(4-Fluoro-2-hydroxymethyl-5-trifluoromethyl-phenyl)-methanol

Cat. No. B8427409
M. Wt: 224.15 g/mol
InChI Key: BCUIXFIGXQLHML-UHFFFAOYSA-N
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Patent
US07557114B2

Procedure details

To 23.6 mmol LiAlH4 in 10 ml THF was added dropwise over 5 min a solution of 3.93 mmol 4-fluoro-5-trifluoromethyl-phthalic acid dimethyl ester in 5 ml THF. The mixture was stirred at room temperature for 2 h, and then heated at 50° C. for 20 min. The reaction mixture was quenched by dropwise addition of 8 ml ethyl acetate, stirred for a further 15 min at 50° C., then cooled to room temperature and acidified to pH 1 by dropwise addition of 5 M aq HCl. The mixture was then partitioned between ethyl acetate and brine and the organic phase was then separated, dried over sodium sulfate, and concentrated in vacuo. The residue was purified by chromatography on silica gel (eluant: methanol/dichloromethane) to afford the title compound as a colourless oil (57% yield). MS (m/e): 283.1 ([M+OAc)]−, 100%), 223.1 ([M−H]−, 20%).
Quantity
23.6 mmol
Type
reactant
Reaction Step One
Quantity
3.93 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9](=O)[C:10]1[C:11](=[CH:16][C:17]([F:24])=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:19]=1)[C:12](OC)=[O:13]>C1COCC1>[F:24][C:17]1[C:18]([C:20]([F:23])([F:22])[F:21])=[CH:19][C:10]([CH2:9][OH:8])=[C:11]([CH2:12][OH:13])[CH:16]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
23.6 mmol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
3.93 mmol
Type
reactant
Smiles
COC(C=1C(C(=O)OC)=CC(=C(C1)C(F)(F)F)F)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by dropwise addition of 8 ml ethyl acetate
STIRRING
Type
STIRRING
Details
stirred for a further 15 min at 50° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
acidified to pH 1 by dropwise addition of 5 M aq HCl
CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between ethyl acetate and brine
CUSTOM
Type
CUSTOM
Details
the organic phase was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (eluant: methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1C(F)(F)F)CO)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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